molecular formula C28H22FN3O2S2 B12205487 (5Z)-3-ethyl-5-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-ethyl-5-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12205487
M. Wt: 515.6 g/mol
InChI Key: QRJPOETZQHUWCI-XYGWBWBKSA-N
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Description

The compound (5Z)-3-ethyl-5-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-ethyl-5-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of phenylhydrazine with an appropriate β-diketone under acidic conditions.

    Synthesis of the Thiazolidinone Ring: This involves the reaction of a thiourea derivative with an α-halo ketone.

    Coupling Reactions: The pyrazole and thiazolidinone intermediates are then coupled using a suitable base and solvent to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-ethyl-5-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(5Z)-3-ethyl-5-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including anti-inflammatory and anticancer properties.

    Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (5Z)-3-ethyl-5-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-ethyl-5-[(3-{3-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-ethyl-5-[(3-{3-[(4-bromobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The presence of the fluorobenzyl group in (5Z)-3-ethyl-5-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one imparts unique electronic properties, potentially enhancing its biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C28H22FN3O2S2

Molecular Weight

515.6 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[3-[3-[(4-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H22FN3O2S2/c1-2-31-27(33)25(36-28(31)35)16-21-17-32(23-8-4-3-5-9-23)30-26(21)20-7-6-10-24(15-20)34-18-19-11-13-22(29)14-12-19/h3-17H,2,18H2,1H3/b25-16-

InChI Key

QRJPOETZQHUWCI-XYGWBWBKSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=CC=C3)OCC4=CC=C(C=C4)F)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CN(N=C2C3=CC(=CC=C3)OCC4=CC=C(C=C4)F)C5=CC=CC=C5)SC1=S

Origin of Product

United States

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